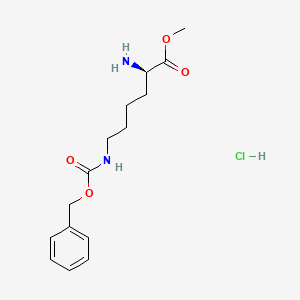

H-D-Lys(Z)-OMe HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJISLOYQGQTI-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718535 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-35-6 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Lys(Z)-OMe HCl chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-D-Lys(Z)-OMe HCl, a key building block in synthetic peptide chemistry. The information is intended for professionals in research and drug development.

Core Chemical Properties

This compound, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the D-enantiomer of the amino acid lysine. It features two key protecting groups: a benzyloxycarbonyl (Z) group on the side-chain (ε-amino) and a methyl ester on the C-terminus. These modifications are crucial for its application in controlled, stepwise peptide synthesis.

Identifiers and Molecular Structure

The fundamental identifiers and structural details of this compound are summarized below.

| Property | Value |

| IUPAC Name | methyl (2R)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |

| CAS Number | 145586-17-0[1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₃ClN₂O₄[2] |

| Molecular Weight | 330.81 g/mol [2] |

| SMILES String | Cl.COC(=O)--INVALID-LINK--CCCCNC(=O)OCC1=CC=CC=C1[2] |

| InChI Key | QPNJISLOYQGQTI-BTQNPOSSSA-N[2] |

Physical and Chemical Properties

The known physical and chemical characteristics are presented for ease of reference.

| Property | Value |

| Appearance | White to off-white powder[2] |

| Melting Point | 115-118°C |

| Purity | ≥98% (HPLC)[3] |

| Application | Building block for peptide synthesis[3] |

Reactivity and Stability

The utility of this compound in peptide synthesis is defined by the stability and selective cleavage of its protecting groups.

-

α-Amino Group: The primary amine at the α-carbon is free (as a hydrochloride salt), allowing it to participate in peptide bond formation when activated.

-

Benzyloxycarbonyl (Z) Group: The Z-group protecting the ε-amino function of the lysine side chain is stable under the conditions of peptide coupling. It is resistant to mild acids and bases, which allows for the selective deprotection of other groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) at the N-terminus of a growing peptide chain.[1] The Z-group is typically removed under harsher conditions, such as strong acids (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[1][6]

-

Methyl Ester Group: The methyl ester protects the C-terminus. It is stable during peptide coupling but can be saponified (hydrolyzed) using a base like NaOH or LiOH if a free C-terminus is required for subsequent fragment condensation.

This orthogonality of protecting groups is fundamental to its application in solution-phase peptide synthesis.

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections provide detailed, representative methodologies based on established organic chemistry principles for similar compounds.

Representative Synthesis of Nε-Z-D-lysine Methyl Ester Hydrochloride

The synthesis of this compound typically involves two main steps: the selective protection of the side-chain amine followed by the esterification of the carboxylic acid.

Step 1: Selective Nε-Protection of D-Lysine

-

Dissolution: Dissolve D-lysine hydrochloride in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to free the amino groups.

-

Protection Reaction: Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) portion-wise while vigorously stirring. Maintain the pH in the alkaline range (9-10) by adding a base as needed. The ε-amino group is more nucleophilic and will preferentially react.

-

Isolation: Once the reaction is complete (monitored by TLC), acidify the solution with a dilute acid (e.g., HCl) to precipitate the Nε-Z-D-lysine.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Step 2: Methyl Esterification

-

Suspension: Suspend the dried Nε-Z-D-lysine in anhydrous methanol.

-

Esterification Reaction: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride (SOCl₂) dropwise. This reaction forms the methyl ester and converts the free α-amino group to its hydrochloride salt.

-

Work-up: After the reaction is complete, remove the excess methanol and HCl under reduced pressure.

-

Final Product: The resulting solid is triturated with a non-polar solvent like diethyl ether to remove any non-polar impurities, filtered, and dried under a vacuum to yield this compound as a white or off-white powder.

Analytical Method: Enantiomeric Purity Analysis by HPLC

Ensuring the stereochemical integrity of the D-isomer is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.

-

Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak series) or a Cinchona alkaloid-based ion exchanger, is required.[7][8][9]

-

Mobile Phase: The mobile phase composition depends on the column type. For polysaccharide-based columns in reversed-phase mode, a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) is common.[10] For ion-exchanger columns, a polar ionic mode with solvents like methanol/acetonitrile containing acid and base additives (e.g., formic acid and triethylamine) is often used.[8][9]

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

-

Injection and Detection: Inject the sample onto the HPLC system. Use a UV detector (typically around 210-220 nm for the peptide bond and 254 nm for the Z-group) to monitor the elution.

-

Analysis: The D- and L-isomers will have different retention times on the chiral column. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A pure sample of the L-isomer (H-L-Lys(Z)-OMe HCl) should be run as a standard to identify the peaks.

Applications in Drug Development

This compound is primarily used as a building block in the synthesis of peptides. The incorporation of D-amino acids like D-lysine into peptide sequences is a common strategy in drug development for several reasons:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases in the body, which can significantly increase their in vivo half-life.

-

Modified Biological Activity: The stereochemistry of an amino acid residue can dramatically alter the peptide's conformation and its binding affinity to biological targets like receptors or enzymes. This can be used to fine-tune the activity or selectivity of a peptide therapeutic.

-

Reduced Toxicity: In some cases, substituting L-amino acids with their D-counterparts has been shown to reduce the toxicity of antimicrobial peptides towards eukaryotic cells while maintaining their antibacterial activity.

Safety and Handling

-

Personal Protective Equipment: It is recommended to handle this compound using standard laboratory safety equipment, including safety glasses, gloves, and a lab coat. If handling large quantities of the powder, a dust mask may be appropriate.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Standard precautions for handling chemical reagents should be observed.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scribd.com [scribd.com]

- 5. This compound | 145586-17-0 [chemicalbook.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: H-D-Lys(Z)-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Lys(Z)-OMe HCl, a protected D-amino acid derivative. Due to the limited availability of specific data for the D-enantiomer, this guide also includes comparative information for its more common L-counterpart, H-L-Lys(Z)-OMe HCl.

Chemical Identity and Properties

While this compound is commercially available, a distinct CAS number for this specific D-isomer is not readily found in common chemical databases. For reference, the L-isomer, H-L-Lys(Z)-OMe HCl, is well-documented.

Table 1: Physicochemical Properties

| Property | This compound | H-L-Lys(Z)-OMe HCl |

| Synonyms | Nε-Benzyloxycarbonyl-D-lysine methyl ester hydrochloride | Nε-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride |

| CAS Number | Not readily available | 27894-50-4[1] |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ | C₁₅H₂₃ClN₂O₄ |

| Molecular Weight | 330.81 g/mol | 330.81 g/mol |

| Appearance | White to off-white powder (typical) | White to pale yellow powder or crystals |

| Optical Rotation | Expected to be opposite in sign to the L-isomer | [α]20/D +14.5±0.5°, c = 2% in H₂O |

Role in Research and Drug Development

Protected amino acids like this compound are fundamental building blocks in peptide synthesis. The incorporation of D-amino acids into peptides can significantly enhance their therapeutic properties.

Key Advantages of D-Amino Acid Incorporation:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, leading to a longer in vivo half-life.

-

Improved Pharmacokinetic Profiles: Enhanced stability can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.

-

Novel Conformational Constraints: The presence of a D-amino acid can induce specific secondary structures, which can be crucial for receptor binding and biological activity.

The benzyloxycarbonyl (Z) group is a widely used protecting group for the ε-amino group of lysine, while the methyl ester protects the C-terminal carboxylic acid. These protecting groups prevent unwanted side reactions during peptide coupling.

Experimental Protocols

General Experimental Protocol: Synthesis of Amino Acid Methyl Ester Hydrochloride

This protocol is based on a general method for the esterification of amino acids using thionyl chloride in methanol.

Materials:

-

Nε-Benzyloxycarbonyl-D-lysine (H-D-Lys(Z)-OH)

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Dry Diethyl Ether

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend Nε-Benzyloxycarbonyl-D-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude this compound.

-

Triturate the crude product with dry diethyl ether to induce precipitation of a solid.

-

Collect the solid product by filtration, wash with dry diethyl ether, and dry under vacuum.

Note: This is a generalized procedure and may require optimization for this specific substrate. All operations should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic.

Applications in Peptide Synthesis

This compound is primarily used as a building block in solution-phase or solid-phase peptide synthesis (SPPS). The following diagram illustrates a general workflow for its incorporation into a peptide chain via SPPS.

Signaling Pathways

Specific signaling pathways directly modulated by peptides containing this compound are not extensively documented. However, the introduction of D-amino acids can be a key strategy in designing peptide-based drugs that target various signaling pathways with improved efficacy. For instance, D-amino acid-containing peptides can be designed as enzyme inhibitors or receptor antagonists with enhanced stability. The diagram below illustrates a conceptual relationship where a D-amino acid-containing peptide can influence a generic signaling pathway.

References

Technical Guide: H-D-Lys(Z)-OMe HCl for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Lys(Z)-OMe HCl, a critical building block in peptide synthesis and various drug development endeavors. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its application in a standard experimental workflow.

Core Compound Data

This compound, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the D-isomeric form of the amino acid lysine. The presence of the benzyloxycarbonyl (Z) protecting group on the side-chain amine and the methyl ester on the carboxyl group makes it a valuable reagent for the controlled, stepwise synthesis of peptides.

Physicochemical Properties

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 330.81 g/mol | |

| Molecular Formula | C₁₅H₂₃ClN₂O₄ | |

| CAS Number | 1158-35-6 | |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥98% | [1] |

| Solubility | Soluble in DMSO |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol describes a general and efficient method for the esterification of an N-protected amino acid, adapted for the synthesis of this compound from Nε-Z-D-lysine.[2]

Materials:

-

Nε-Z-D-lysine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl)

-

Diethyl ether

Procedure:

-

Suspend Nε-Z-D-lysine (1 equivalent) in a round-bottom flask containing anhydrous methanol (e.g., 5-10 mL per gram of amino acid).

-

Cool the suspension in an ice bath.

-

Slowly add trimethylchlorosilane (2-3 equivalents) to the stirred suspension. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude product.

-

Triturate the crude product with diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.[3]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A typical gradient might be 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm.

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO diluted with the mobile phase).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the HPLC system and run the gradient program.

-

Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area.

Logical and Experimental Workflows

The primary application of this compound is in peptide synthesis. The following diagrams illustrate a typical workflow for its synthesis and subsequent use in Solid-Phase Peptide Synthesis (SPPS).

Caption: Synthesis workflow for this compound.

Caption: Workflow for using this compound in SPPS.

References

A Technical Guide to the Solubility of H-D-Lys(Z)-OMe HCl for Researchers

This technical guide provides an in-depth overview of the solubility of H-D-Lys(Z)-OMe HCl (Nα-benzyloxycarbonyl-D-lysine methyl ester hydrochloride), a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering available solubility data, comprehensive experimental protocols for solubility determination, and a visual workflow to aid in experimental design.

Introduction

This compound is a protected amino acid derivative crucial for the synthesis of peptides. Its solubility is a critical parameter that influences reaction kinetics, purification efficiency, and the overall success of synthetic protocols. Understanding and predicting its behavior in various solvents is therefore of paramount importance for process optimization and scalability.

Solubility Data

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point. Researchers are advised to perform their own solubility tests for specific applications and solvent systems.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (604.58 mM)[1] | Requires sonication for dissolution.[1] |

| Water | Soluble (qualitative) | Specific concentration not reported. |

Note on General Peptide Solubility: The solubility of peptides and their derivatives is governed by their amino acid composition, sequence, and overall charge.[2][3] this compound, being a derivative of a basic amino acid (Lysine), is generally expected to be more soluble in acidic aqueous solutions.[3][4] The presence of the hydrophobic benzyloxycarbonyl (Z) group may enhance its solubility in certain organic solvents.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental outcomes. The following are generalized yet detailed protocols for assessing the solubility of peptide derivatives like this compound.

3.1. Materials and Equipment

-

This compound powder

-

A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS), DMSO, dimethylformamide (DMF), methanol, ethanol, acetonitrile)

-

Analytical balance (±0.01 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

pH meter

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nephelometer or spectrophotometer for turbidity measurements

3.2. Method 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

3.3. Method 2: Turbidimetric Solubility Assay (Kinetic Solubility)

This method provides a rapid assessment of the kinetic solubility, which is often relevant for high-throughput screening applications.[4][6][7]

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest. This creates a range of concentrations.

-

-

Turbidity Measurement:

-

Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

-

The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a peptide derivative.

Caption: General workflow for determining the equilibrium solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: As a derivative of a basic amino acid, its solubility in aqueous solutions is expected to be pH-dependent. Solubility is likely to be higher at a lower pH where the primary amine is protonated.[3]

-

Temperature: For most solids, solubility increases with temperature. However, this relationship should be determined empirically.

-

Solvent Polarity: The polarity of the solvent will play a crucial role. The presence of both polar (amine hydrochloride, ester) and non-polar (benzyloxycarbonyl group) moieties suggests that a range of solvents with varying polarities should be tested.

-

Ionic Strength: The presence of salts in aqueous buffers can either increase or decrease solubility (salting-in or salting-out effects).

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides a framework for researchers to approach its dissolution. By following the outlined experimental protocols and considering the factors that influence peptide solubility, scientists and drug development professionals can effectively determine the optimal conditions for their specific applications, ensuring the reliability and success of their research and development efforts. It is always recommended to perform solubility testing with a small amount of the peptide before dissolving the entire sample.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biobasic.com [biobasic.com]

- 3. jpt.com [jpt.com]

- 4. jpt.com [jpt.com]

- 5. bachem.com [bachem.com]

- 6. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

H-D-Lys(Z)-OMe HCl: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for H-D-Lys(Z)-OMe HCl (Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride). The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, and emergency protocols. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and mitigate potential risks in a laboratory or manufacturing setting.

Compound Identification and Properties

This compound is a derivative of the amino acid D-lysine, where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is esterified with a methyl group. It is supplied as a hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₃ClN₂O₄ | [1] |

| Molecular Weight | 330.81 g/mol | |

| CAS Number | 27894-50-4 | [1] |

| EC Number | 248-715-9 | |

| Appearance | White to off-white solid/powder | [2] |

| Purity | ≥97.5% (HPLC) | |

| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | |

| Solubility | DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |

| Storage Class | 11 - Combustible Solids |

Toxicological Information

Table 2: Summary of Thirteen-Week Oral Toxicity Study of L-Lysine Hydrochloride in Rats

| Parameter | Result | Reference |

| Test Substance | L-Lysine Hydrochloride | [5] |

| Species | Sprague-Dawley Rats | [5] |

| Duration | 13 weeks | [5] |

| Administration | Incorporated into standard diet at 1.25%, 2.5%, and 5.0% (w/w) | [5] |

| Observations | Clinical signs, body weights, diet consumption, ophthalmology, gross pathology, organ weight, histopathology | [5] |

| Key Findings | No treatment-related changes observed in the monitored parameters. | [5] |

| No-Observed-Adverse-Effect Level (NOAEL) | 5.0% for both genders (males, 3.36 +/- 0.12 g/kg/day; females, 3.99 +/- 0.28 g/kg/day) | [6] |

It is important to note that while L-lysine is a naturally occurring amino acid, this compound is a synthetic derivative, and its toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the appropriate caution for a chemical of unknown toxicity.

Experimental Protocols

As no specific experimental safety studies for this compound are published, this section details a standardized protocol for a sub-chronic oral toxicity study based on the OECD Guideline 408, which is a recognized international standard for chemical safety testing.[7][8][9][10] This methodology is representative of the type of study that would be conducted to assess the safety of a substance like this compound.

OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

Objective: To characterize the toxic effects of a substance administered orally to rodents for a period of 90 days.[8] This study provides information on target organs, the potential for accumulation, and a no-observed-adverse-effect level (NOAEL).[8]

Methodology:

-

Test Species: The preferred species is the rat.[8] At least 10 male and 10 female animals are used for each dose group.[7]

-

Dose Groups: At least three dose levels of the test substance and a control group are used.[7] The doses are selected based on the results of acute toxicity tests.

-

Administration: The test substance is administered orally, typically by gavage or mixed in the diet or drinking water, once daily for 90 days.[7][8]

-

Observations:

-

Pathology:

-

All animals are subjected to a full gross necropsy.[7]

-

The weights of major organs are recorded.

-

Histopathological examination is performed on the organs of the control and high-dose groups. Any lesions observed in the high-dose group are then examined in the lower-dose groups to establish a dose-response relationship.

-

Data Analysis: The data are evaluated for dose-related and biologically significant effects. Statistical analysis is performed to identify any significant differences between the treated and control groups. The NOAEL is determined as the highest dose at which no adverse effects are observed.

Caption: Workflow for a 90-day oral toxicity study based on OECD Guideline 408.

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Use in a well-ventilated area or under a chemical fume hood.[11]

-

Wash hands thoroughly after handling.

Storage

-

Keep container tightly closed in a dry and well-ventilated place.[11]

-

Store at 4°C for long-term storage.[2] For solutions in solvent, store at -20°C for up to one month or -80°C for up to six months.[2][12]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: In case of contact, wash off with soap and plenty of water. Consult a physician.[11]

-

Eye Contact: In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spills and Leaks

-

Small Spills: For small spills, wear appropriate PPE, and carefully sweep or scoop up the material. Place in a suitable, closed container for disposal.

-

Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Contain the spill and collect the material for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Fire-Fighting Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Caption: Workflow for the safe handling of and emergency response to this compound.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be disposed of in the same manner as the product.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment and implement appropriate safety procedures for their specific application. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. consensus.app [consensus.app]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. ask-force.org [ask-force.org]

- 9. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) | Semantic Scholar [semanticscholar.org]

- 10. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Nε-Z-L-lysine methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-Z-L-lysine methyl ester hydrochloride is a chemically protected derivative of the essential amino acid L-lysine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel pharmaceutical agents. The strategic placement of the benzyloxycarbonyl (Z) group on the ε-amino group and the methyl ester on the carboxyl group allows for controlled, site-specific reactions, making it an invaluable tool for the construction of complex peptide sequences and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical Structure and Properties

The structure of Nε-Z-L-lysine methyl ester hydrochloride features a chiral center at the α-carbon, the L-configuration of the natural amino acid, a methyl ester protecting the carboxylic acid, and a benzyloxycarbonyl (Z) group protecting the ε-amino group of the lysine side chain. The hydrochloride salt form enhances its stability and solubility in certain solvents.

Physicochemical Data

A summary of the key quantitative data for Nε-Z-L-lysine methyl ester hydrochloride is presented in Table 1. This information is critical for its handling, storage, and application in experimental settings.

| Property | Value | References |

| IUPAC Name | methyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride | [1] |

| Synonyms | L-Lys(Z)-OMe HCl, (S)-Methyl 2-Amino-6-(((Benzyloxy)Carbonyl)Amino)Hexanoate Hydrochloride, H-Lys(Z)-OMe·HCl | [2] |

| CAS Number | 27894-50-4 | [2][3] |

| Molecular Formula | C15H23ClN2O4 | [1][3] |

| Molecular Weight | 330.81 g/mol | [3] |

| Appearance | White to pale yellow powder | [1][2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Optical Rotation | +15.0° ± 1.0° (c=2 in Water) | [1] |

| Boiling Point | 455.3°C at 760 mmHg | [4] |

| Flash Point | 229.2°C | [4] |

| Storage Conditions | 2-8 °C or -15°C | [2][4] |

Experimental Protocols

The following section details a general methodology for the synthesis of amino acid methyl ester hydrochlorides, which can be adapted for Nε-Z-L-lysine methyl ester hydrochloride, and its application in a coupling reaction.

Synthesis of Nε-Z-L-lysine Methyl Ester Hydrochloride

This protocol is a general method for the esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol.[5]

Materials:

-

Nε-Z-L-lysine

-

Methanol (anhydrous)

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Round bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Place Nε-Z-L-lysine (1 equivalent) in a clean, dry round bottom flask.

-

Under a fume hood, slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask while stirring.

-

Add anhydrous methanol to the mixture. The amount should be sufficient to dissolve or suspend the amino acid.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagents using a rotary evaporator.

-

The resulting solid is the desired Nε-Z-L-lysine methyl ester hydrochloride.

Use in a Peptide Coupling Reaction

This protocol describes the use of Nε-Z-L-lysine methyl ester hydrochloride in a typical peptide bond formation reaction.

Materials:

-

Nε-Z-L-lysine methyl ester hydrochloride (H-Lys(Z)-OMe·HCl)

-

Nα-protected amino acid (e.g., Boc-Asp(OBzl)-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve H-Lys(Z)-OMe·HCl (1.0 equivalent) in anhydrous DCM.

-

Add DIPEA (1.0 equivalent) to neutralize the hydrochloride and stir for 15 minutes at room temperature to liberate the free amine.[6]

-

In a separate flask, dissolve the Nα-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.[6]

-

Cool the Nα-protected amino acid solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled Nα-protected amino acid solution and stir for 15 minutes.[6]

-

Add the free amine solution from step 2 to the activated amino acid solution from step 5.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by flash column chromatography.

Applications in Research and Drug Development

Nε-Z-L-lysine methyl ester hydrochloride is a cornerstone in the synthesis of peptides for various research and therapeutic purposes. Its protected functional groups allow for its incorporation into a growing peptide chain in a controlled manner, preventing unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of this compound is in solid-phase peptide synthesis (SPPS). In this technique, the growing peptide is covalently attached to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. The Z-group on the lysine side chain provides orthogonal protection, meaning it can be removed under conditions that do not affect the temporary Nα-protecting group (e.g., Fmoc or Boc) or the resin linkage.

The following diagram illustrates the logical workflow of incorporating an amino acid like Nε-Z-L-lysine methyl ester hydrochloride into a peptide chain using Fmoc-based SPPS.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Pharmaceutical Development

The peptides synthesized using Nε-Z-L-lysine methyl ester hydrochloride can have a wide range of therapeutic applications. By incorporating this modified amino acid, researchers can create peptides with enhanced stability, specific binding properties, or novel functions. These peptides are investigated for use in areas such as oncology, immunology, and neurology.[7] The ability to construct bespoke peptide sequences is fundamental to the rational design of new drug candidates.

The logical relationship in utilizing such a building block for drug development is depicted in the following diagram.

Caption: Role in the drug development pipeline.

Conclusion

Nε-Z-L-lysine methyl ester hydrochloride is a versatile and indispensable reagent for chemical biologists, medicinal chemists, and pharmaceutical scientists. Its well-defined protecting groups enable the precise and efficient synthesis of complex peptides, which are at the forefront of modern drug discovery and development. A thorough understanding of its properties and reaction protocols is essential for its effective utilization in the laboratory.

References

- 1. N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, 95% 1 g | Request for Quote [thermofisher.com]

- 2. Nε-Z-L-lysine methyl ester hydrochloride, CasNo.27894-50-4 BOC Sciences United States [bocscichem.lookchem.com]

- 3. N(epsilon)-Benzyloxycarbonyl-L-lysine methyl ester hydrochloride, 95% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

The Strategic Imperative of the Z-Protecting Group in Lysine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Among the arsenal of protective groups available to the modern chemist, the benzyloxycarbonyl (Z or Cbz) group holds a place of historical significance and enduring utility, particularly in the manipulation of lysine derivatives. This technical guide provides a comprehensive overview of the role of the Z-protecting group, detailing its application, chemical properties, and the methodologies for its introduction and removal.

The Core Function of the Z-Group in Lysine Chemistry

Lysine, with its two primary amino groups (α-amino and ε-amino), presents a unique challenge in chemical synthesis. The differential reactivity of these amines must be managed to achieve the desired regioselectivity in peptide bond formation and other modifications. The Z-group serves as a robust and versatile tool to temporarily mask one or both of these amino functionalities, thereby preventing unwanted side reactions.[1]

The primary roles of the Z-protecting group in the context of lysine derivatives include:

-

Directing Peptide Bond Formation: By selectively protecting the ε-amino group of lysine, the α-amino group is left available for peptide coupling, ensuring the linear elongation of the peptide chain. Conversely, protection of the α-amino group allows for modifications at the ε-position.

-

Preventing Unwanted Acylation and Alkylation: The protected amino group is rendered non-nucleophilic, preventing it from reacting with activated carboxyl groups or other electrophiles present in the reaction mixture.

-

Enhancing Solubility and Crystallinity: The introduction of the aromatic Z-group can, in some cases, improve the handling characteristics of amino acid derivatives, facilitating purification by crystallization.

-

Orthogonal Protection Strategies: The Z-group's unique cleavage conditions, primarily catalytic hydrogenolysis, make it compatible with other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. This orthogonality is the cornerstone of modern solid-phase and solution-phase peptide synthesis, allowing for the sequential deprotection and modification of different functional groups within a complex molecule.[1][2]

Chemical and Physical Properties of Z-Protected Lysine

The benzyloxycarbonyl group imparts specific chemical and physical properties to the lysine molecule. A thorough understanding of these properties is essential for its effective application.

| Property | Description | Citations |

| Chemical Formula | C₁₄H₂₀N₂O₄ (for Nε-Z-L-lysine) | |

| Molecular Weight | 280.32 g/mol (for Nε-Z-L-lysine) | |

| Appearance | Typically a white to off-white crystalline solid. | [3] |

| Solubility | Generally soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in water is limited but can be increased by forming a salt. | |

| Stability | The Z-group is stable to a wide range of conditions, including mildly acidic and basic environments, making it compatible with many synthetic transformations. It is, however, susceptible to strong acids and catalytic hydrogenation. | [2] |

| Spectroscopic Features | IR: Characteristic carbonyl stretching frequency around 1700-1750 cm⁻¹ and aromatic C-H stretching. ¹³C NMR: Carbonyl carbon signal around δ = 160–180 ppm and aromatic carbon signals between δ = 110–160 ppm. | [3] |

Methodologies for the Introduction and Removal of the Z-Group

The successful implementation of the Z-group in a synthetic strategy hinges on efficient and selective methods for its introduction (protection) and removal (deprotection).

Introduction of the Z-Protecting Group

The most common method for the introduction of the Z-group is the reaction of the lysine amino group with benzyl chloroformate (Cbz-Cl) under basic conditions. The choice of base and reaction conditions can be tailored to favor protection at either the α- or ε-amino group.

Experimental Protocol: Synthesis of Nε-Benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH)

This protocol outlines a common procedure for the selective protection of the ε-amino group of L-lysine.

Materials:

-

L-lysine hydrochloride (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve L-lysine hydrochloride in water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide to adjust the pH to approximately 10-11, ensuring the temperature remains low.

-

In a separate flask, dissolve benzyl chloroformate in dioxane.

-

Add the benzyl chloroformate solution dropwise to the lysine solution while vigorously stirring and maintaining the pH and temperature.

-

Allow the reaction to stir at room temperature overnight.

-

Acidify the reaction mixture to a pH of approximately 5.6 with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash with water and ethyl acetate to remove impurities.

-

The product can be further purified by recrystallization.

Expected Yield: 54-76%[4]

Removal of the Z-Protecting Group

The removal of the Z-group is typically achieved under mild, neutral conditions via catalytic hydrogenolysis or under strong acidic conditions.

This is the most widely used and mildest method for Z-group deprotection. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Experimental Protocol: Deprotection of Z-group by Catalytic Hydrogenation

Materials:

-

Z-protected lysine derivative (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Z-protected lysine derivative in methanol in a flask suitable for hydrogenation.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Expected Yield: Generally high to quantitative.

Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH), can also be used to cleave the Z-group. This method is often employed when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.

Experimental Protocol: Deprotection of Z-group using HBr in Acetic Acid

Materials:

-

Z-protected lysine derivative (1.0 eq)

-

33% HBr in acetic acid

-

Diethyl ether

Procedure:

-

Dissolve the Z-protected lysine derivative in a minimal amount of acetic acid (if necessary).

-

Add the 33% HBr in acetic acid solution to the reaction mixture.

-

Stir the solution at room temperature for the required time (typically 1-2 hours), monitoring the reaction by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: Typically high, but can be lower than hydrogenolysis depending on the substrate.[5]

Orthogonal Protection Strategies Involving Z-Lysine

The true power of the Z-group is realized in its application within orthogonal protection schemes, most notably in combination with the Boc and Fmoc groups. This allows for the selective deprotection of one amino group while others remain protected, enabling the synthesis of complex peptides and other highly functionalized molecules.

A common example is the use of Boc-Lys(Z)-OH in solid-phase peptide synthesis (SPPS).[1] In this strategy, the α-amino group is protected with the acid-labile Boc group, allowing for its removal with trifluoroacetic acid (TFA) during each coupling cycle. The Z-group on the ε-amino group remains intact throughout the synthesis and is typically removed during the final cleavage from the resin, often using a strong acid cocktail that also removes other side-chain protecting groups.

Applications in Drug Development and Research

Z-protected lysine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.

-

Peptide-Based Therapeutics: Many peptide drugs incorporate lysine residues for their positive charge, which can be important for receptor binding or solubility. The use of Z-lysine derivatives ensures the correct assembly of these peptides.

-

Bioconjugation: The ε-amino group of lysine is a common site for the attachment of other molecules, such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery. Z-protection of the α-amino group allows for the selective modification of the ε-amino group.

-

Enzyme Substrates and Inhibitors: Synthetic peptides containing modified lysine residues are often used to study the activity and specificity of enzymes, such as proteases and kinases.

Summary of Quantitative Data

The efficiency of protection and deprotection reactions is critical for the overall yield and purity of the final product. The following table summarizes typical yields for the synthesis and deprotection of Z-lysine derivatives.

| Reaction | Reagents/Conditions | Typical Yield | Citations |

| Nε-Z-L-lysine Synthesis | Benzyl chloroformate, NaOH, Dioxane/Water | 54-76% | [4] |

| Nα,Nε-di-Boc-L-lysine Synthesis | Di-tert-butyl dicarbonate, NaHCO₃, Dioxane/Water | ~100% | [6] |

| Z-Group Deprotection (Hydrogenolysis) | H₂, Pd/C, Methanol | >95% | |

| Z-Group Deprotection (Acidolysis) | 33% HBr in Acetic Acid | 60-80% | [3] |

Logical Workflow and Signaling Pathways

The decision-making process for protecting and deprotecting lysine residues can be visualized as a logical workflow.

The chemical transformations involved in the protection and deprotection of lysine can be represented as follows:

Conclusion

The benzyloxycarbonyl (Z) protecting group remains an indispensable tool in the synthesis of lysine-containing peptides and other complex organic molecules. Its robust nature, coupled with the mild conditions for its removal via catalytic hydrogenolysis, provides a high degree of reliability and versatility. Furthermore, its orthogonality with other commonly used protecting groups, such as Boc and Fmoc, is fundamental to the design of sophisticated, multi-step synthetic strategies. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies governing the use of the Z-group is essential for the successful design and execution of synthetic campaigns aimed at producing novel and impactful chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of N6-CBZ-L-lysine [cds-bsx.com]

- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

Core Principles of Solution-Phase Peptide Synthesis

An In-depth Technical Guide to Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of solution-phase peptide synthesis (SPPS), a classical yet powerful methodology for the chemical construction of peptides. While solid-phase peptide synthesis (SPPS) has become the dominant technique for many applications, solution-phase synthesis retains significant advantages, particularly for the large-scale production of short to medium-length peptides and for sequences that are prone to aggregation.[1][2][3] This document details the core principles, experimental protocols, and quantitative comparisons of reagents to equip researchers with the knowledge to effectively implement this technique.

Solution-phase peptide synthesis involves the sequential coupling of amino acids in a homogenous liquid phase.[4] The fundamental challenge in peptide synthesis is to control the formation of the peptide bond between the α-carboxyl group of one amino acid and the α-amino group of another, while preventing unwanted side reactions involving the reactive side chains of the amino acids.[5][6] This is achieved through the strategic use of protecting groups.[6][7]

The synthesis proceeds in a cycle of coupling and deprotection steps. In the coupling step, the carboxyl group of an N-terminally protected amino acid is activated by a coupling reagent, making it susceptible to nucleophilic attack by the free amino group of a C-terminally protected amino acid.[4] Following the formation of the peptide bond, the temporary protecting group on the N-terminus of the newly formed dipeptide is removed in the deprotection step, allowing for the next coupling reaction.[1] This cycle is repeated until the desired peptide sequence is assembled.

A key advantage of solution-phase synthesis is the ability to purify intermediates at each step, which can lead to a final product of very high purity.[2][8] However, this can also make the process more time-consuming and labor-intensive compared to SPPS.[9]

Data Presentation: Quantitative Comparison of Coupling Reagents

The choice of coupling reagent is critical for the success of peptide synthesis, influencing reaction efficiency, yield, and the degree of racemization.[5][10] Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern as it can lead to diastereomeric impurities with altered biological activity.[5] The following tables summarize quantitative data on the performance of common coupling reagents.

| Coupling Reagent/System | Crude Peptide Purity (%) | Reference |

| HATU | 83 | [3] |

| HBTU | 47 | [3] |

| COMU | 99.7 | [3] |

| DIC/Oxyma | High | [10] |

| PyBOP | High | [10] |

Table 1: Comparison of Crude Peptide Purity for the Synthesis of a Model Pentapeptide. The data highlights the superior performance of COMU in achieving high crude purity.[3] DIC/Oxyma and PyBOP are also noted for providing high purity products.[10]

| Coupling Reagent/System | Racemization (%) | Reference |

| DIC/Oxyma | Low | [10] |

| PyBOP | Low | [10] |

| HBTU/HOBt | Insignificant with HOBt | [11] |

| BOP | Low | [12] |

| HCTU | Low | [5] |

Table 2: Comparison of Racemization Levels with Different Coupling Reagents. Modern coupling reagents like DIC/Oxyma and PyBOP are effective at minimizing racemization.[5][10] The addition of additives like HOBt is crucial for reducing racemization when using carbodiimide-based reagents.[11]

Experimental Protocols

The following are detailed methodologies for key experiments in solution-phase peptide synthesis.

Protocol 1: N-terminal Boc Deprotection in Solution

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of a peptide in solution.[1][6]

Materials:

-

Boc-protected peptide

-

4 M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Cold diethyl ether for precipitation

Procedure:

-

Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[6]

-

Deprotection: Add 5-10 equivalents of 4 M HCl in dioxane to the solution.[6] Stir the reaction mixture at room temperature for 30 minutes.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure (in vacuo).[6]

-

Precipitation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[6]

-

Isolation: Collect the precipitate by filtration and wash it with cold diethyl ether.[6] Dry the product under vacuum.

Protocol 2: N-terminal Fmoc Deprotection in Solution

This protocol details the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Materials:

-

Fmoc-protected peptide

-

Dimethylformamide (DMF)

-

Piperidine

-

Diethyl ether for precipitation

Procedure:

-

Dissolution: Dissolve the Fmoc-protected peptide in DMF.

-

Deprotection: Add a solution of 20% piperidine in DMF to the dissolved peptide.[7] Stir the reaction at room temperature. The reaction time can vary (e.g., 20 minutes with dimethylamine in THF/acetonitrile), and completion should be monitored by TLC or HPLC.[7]

-

Work-up: After the reaction is complete, evaporate the solvent.[7]

-

Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.[7] The dibenzofulvene byproduct of the Fmoc deprotection can also be removed by this precipitation step.[7]

-

Isolation: Collect the precipitated peptide by filtration and wash with cold diethyl ether. Dry the product under vacuum.

Protocol 3: Peptide Coupling using DCC/HOBt in Solution

This protocol describes the formation of a peptide bond between an N-Boc-protected amino acid and a C-terminally protected amino acid ester using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization.[9]

Materials:

-

N-Boc-protected amino acid (e.g., Boc-Phe-OH)

-

Amino acid tert-butyl ester hydrochloride (e.g., H-D-Ala-OtBu.HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Amine Neutralization: Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add NMM (1.1 eq). Stir at room temperature for 15-20 minutes.

-

Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool this mixture to 0 °C in an ice bath.

-

Coupling Reaction: To the cooled solution of the N-Boc-amino acid and HOBt, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Add the neutralized amine solution from step 1 to this reaction mixture. Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU and wash the solid with DCM.

-

Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Purification of the Final Peptide

After the final deprotection step, the crude peptide is purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).

General Procedure:

-

Dissolution: Dissolve the crude peptide in a suitable solvent, often a mixture of the HPLC mobile phases.

-

Chromatography: Purify the peptide using a reversed-phase column (e.g., C18).[13] A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used for elution.[14] The pH of the mobile phase can be adjusted to optimize separation.[14]

-

Fraction Collection: Collect fractions containing the desired peptide, as determined by UV detection and often confirmed by mass spectrometry.[13]

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain the final peptide product as a fluffy powder.

Mandatory Visualization

Caption: Workflow of Solution-Phase Peptide Synthesis.

Caption: Mechanism of Peptide Bond Formation.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]

- 13. gilson.com [gilson.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to H-D-Lys(Z)-OMe HCl for Custom Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-D-Lys(Z)-OMe HCl, a key building block in custom peptide synthesis, particularly for the incorporation of D-lysine residues. The inclusion of D-amino acids can significantly enhance peptide stability against enzymatic degradation and modulate biological activity, making them valuable in therapeutic peptide design.[1][2] This document details the chemical properties, experimental protocols, and comparative data for this compound, offering a technical resource for its effective utilization in the laboratory.

Core Compound Properties and Specifications

This compound, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the amino acid D-lysine. The key features of this compound are the protection of the side-chain amino group with a benzyloxycarbonyl (Z) group and the C-terminus as a methyl ester. This protection scheme is crucial for directing peptide bond formation during synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₃ClN₂O₄ | |

| Molecular Weight | 330.81 g/mol | |

| CAS Number | 27894-50-4 | |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | ≥97.5% (HPLC) | |

| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H₂O | |

| Solubility | ||

| Water | Soluble | |

| DMSO | Soluble (up to 200 mg/mL) | |

| DMF | Soluble | |

| DCM | Sparingly Soluble | |

| Storage | Store at 4°C, sealed and protected from moisture. For long-term storage, -20°C is recommended. | [4] |

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a well-established amine protecting group, particularly in solution-phase peptide synthesis.[5] Its primary function is to prevent the ε-amino group of the lysine side chain from participating in unwanted side reactions during peptide bond formation.

Advantages of the Z-group:

-

Stability: The Z-group is stable under the mildly acidic and basic conditions often used for the deprotection of other protecting groups like Boc and Fmoc, respectively, allowing for orthogonal protection strategies.[5]

-

Racemization Resistance: The urethane nature of the Z-group linkage helps to minimize racemization of the stereocenter during activation and coupling reactions.

-

Crystallinity: Z-protected amino acids are often crystalline, which facilitates their purification.

Deprotection of the Z-group:

The Z-group is typically removed under reductive conditions, most commonly through catalytic hydrogenation.

| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Notes |

| Catalytic Hydrogenation | H₂, 10% Pd/C, in a solvent like Methanol or Acetic Acid | 1-16 hours | The most common and clean method. |

| Catalytic Transfer Hydrogenation | 10% Pd/C, with a hydrogen donor such as formic acid or ammonium formate in Methanol. | 3-60 minutes | A rapid and efficient alternative to using hydrogen gas.[6][7] |

| Strong Acid | HBr in acetic acid or liquid HF | Variable | Harsher conditions that can lead to side reactions.[5] |

Comparative Analysis of Lysine Side-Chain Protecting Groups

The choice of protecting group for the lysine side chain is a critical decision in peptide synthesis strategy. The Z-group is often employed in solution-phase synthesis, while Boc and Fmoc are more prevalent in solid-phase peptide synthesis (SPPS).

| Protecting Group | Chemical Structure | Deprotection Conditions | Advantages | Disadvantages |

| Benzyloxycarbonyl (Z) | Benzyl-O-(C=O)- | Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acids (HBr/AcOH) | Stable to mild acid and base; suitable for solution-phase synthesis. | Requires a metal catalyst for deprotection; not ideal for peptides containing sulfur. |

| tert-Butoxycarbonyl (Boc) | (CH₃)₃C-O-(C=O)- | Strong acids (e.g., Trifluoroacetic acid - TFA) | Stable to bases; widely used in Boc-SPPS. | Requires strong acid for removal, which can degrade sensitive peptides. |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fluorenyl-CH₂-O-(C=O)- | Mild bases (e.g., 20% piperidine in DMF) | Mild deprotection conditions; widely used in Fmoc-SPPS. | The fluorenyl group can cause aggregation in some sequences. |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in custom peptide synthesis.

Protocol 1: Peptide Coupling in Solution Phase

This protocol describes the coupling of an N-terminally protected amino acid to the free amino group of this compound.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

Coupling reagent (e.g., EDC·HCl, HATU)

-

Activation additive (e.g., HOBt, Oxyma Pure)

-

Base (e.g., Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM)

-

Anhydrous solvents (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Procedure:

-

Preparation of the free amine: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.0 equivalent) and stir the solution at room temperature for 20 minutes to neutralize the hydrochloride and generate the free amine.

-

Activation of the carboxylic acid: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and an activation additive like Oxyma Pure (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and DMF.[8]

-

Cool the solution to 0°C in an ice bath.

-

Add the coupling reagent, such as EDC·HCl (1.0 equivalent), to the cooled solution and stir for 2 minutes for pre-activation.[8]

-

Coupling Reaction: Add the solution containing the free amine of H-D-Lys(Z)-OMe from step 1 to the activated carboxylic acid solution.

-

Add an additional equivalent of DIPEA to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and continue stirring overnight (14-15 hours).[8]

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent by rotary evaporation.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation

This protocol outlines a rapid and efficient method for the removal of the benzyloxycarbonyl protecting group.

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C) catalyst

-

Formic acid (98-100%)

-

Methanol (MeOH)

Procedure:

-

Dissolve the Z-protected peptide in a mixture of methanol and formic acid.

-

To this solution, add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Stir the suspension at room temperature. The reaction is usually complete within 3-60 minutes.[6]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 3: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the C-terminal methyl ester to the free carboxylic acid.

Materials:

-

Peptide methyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvent mixture (e.g., Methanol/Water or THF/Water)

-

1 N HCl

Procedure:

-

Dissolve the peptide methyl ester in a mixture of methanol and water (e.g., 3:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add a 1 M aqueous solution of LiOH (1.1 equivalents) dropwise while stirring. Using LiOH is reported to minimize racemization compared to NaOH.[9]

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 N HCl.

-

Remove the organic solvent (methanol) under reduced pressure.

-

The aqueous solution containing the peptide with the free carboxylic acid can then be used in subsequent steps or the product can be isolated by lyophilization or extraction.

Visualizing the Workflow and Biological Context

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and biological relevance.

General Workflow for Solution-Phase Peptide Synthesis

Caption: A flowchart illustrating the key stages of solution-phase peptide synthesis.

Experimental Workflow for Dipeptide Synthesis using this compound

Caption: A step-by-step workflow for the synthesis of a protected dipeptide.

Signaling Pathway of Antimicrobial Peptides (AMPs)

The incorporation of D-amino acids, such as D-lysine, can enhance the stability and selectivity of antimicrobial peptides.[1][2] These peptides often act by disrupting the bacterial cell membrane.

Caption: A diagram illustrating the membrane disruption mechanism of action for many antimicrobial peptides.

Conclusion

This compound is a versatile and valuable reagent for the custom synthesis of peptides containing D-lysine. Its use in solution-phase synthesis, facilitated by the stable Z-protecting group, allows for the controlled construction of peptide chains. The incorporation of D-lysine can impart desirable properties to synthetic peptides, such as increased resistance to proteolysis, which is a significant advantage in the development of peptide-based therapeutics. This guide provides the necessary technical information and protocols to effectively utilize this compound in research and development settings.

References

- 1. mdpi.com [mdpi.com]